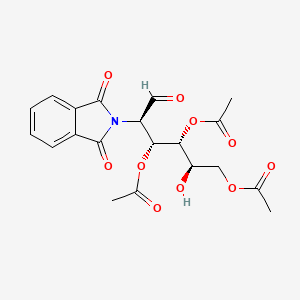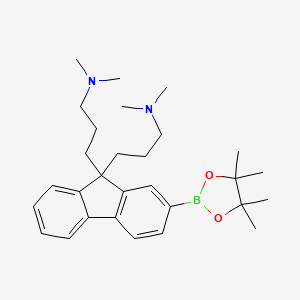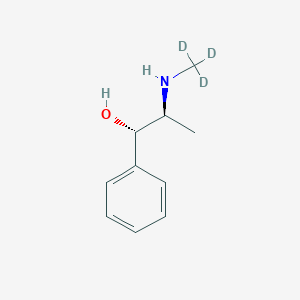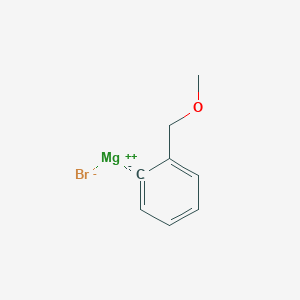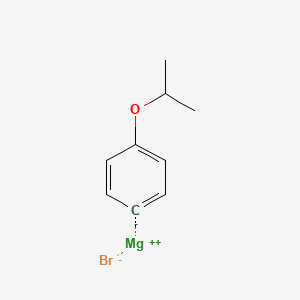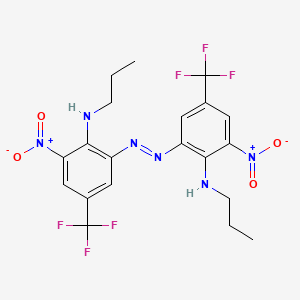
Benzenamine, 2,2'-azobis(6-nitro-N-propyl-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- is a complex organic compound with the molecular formula C20H20F6N6O4 and a molecular weight of 522.401019 . This compound is characterized by the presence of nitro groups, trifluoromethyl groups, and an azobis linkage, making it a unique and versatile molecule in various chemical applications.
Méthodes De Préparation
The synthesis of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- involves multiple steps, including nitration, diazotization, and coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: The amino group of benzenamine is converted into a diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic amine to form the azobis linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity .
Analyse Des Réactions Chimiques
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Coupling Reactions: The azobis linkage can participate in coupling reactions with other aromatic compounds to form larger, more complex molecules.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various solvents like ethanol and dichloromethane .
Applications De Recherche Scientifique
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the azobis linkage can undergo cleavage to release reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
Benzenamine, N-propyl-: This compound lacks the azobis linkage and nitro groups, making it less reactive in certain chemical reactions.
Benzenamine, 4-propyl-: Similar to N-propyl-benzenamine, but with the propyl group in a different position, affecting its reactivity and applications.
Benzenamine, N,N-dimethyl-4-nitro-: Contains a nitro group and dimethylamino groups, making it useful in different chemical and biological applications.
The uniqueness of Benzenamine, 2,2’-azobis(6-nitro-N-propyl-4-(trifluoromethyl)- lies in its combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
69145-32-0 |
|---|---|
Formule moléculaire |
C20H20F6N6O4 |
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
2-nitro-6-[[3-nitro-2-(propylamino)-5-(trifluoromethyl)phenyl]diazenyl]-N-propyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C20H20F6N6O4/c1-3-5-27-17-13(7-11(19(21,22)23)9-15(17)31(33)34)29-30-14-8-12(20(24,25)26)10-16(32(35)36)18(14)28-6-4-2/h7-10,27-28H,3-6H2,1-2H3 |
Clé InChI |
MBVYYAKNHLRTGO-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N=NC2=C(C(=CC(=C2)C(F)(F)F)[N+](=O)[O-])NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


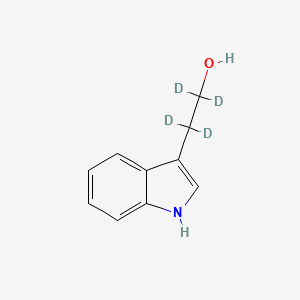
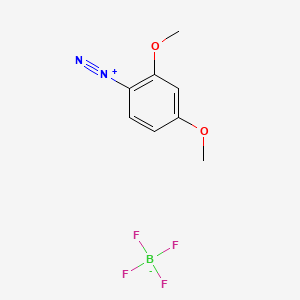
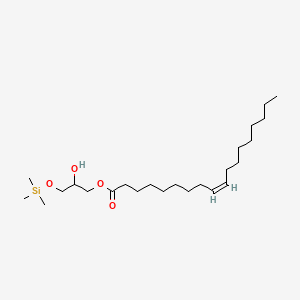
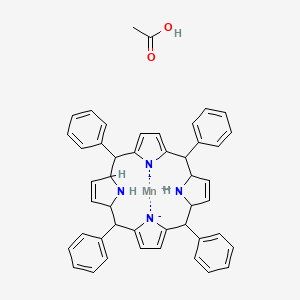
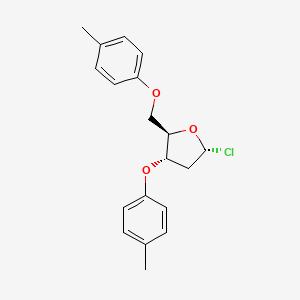
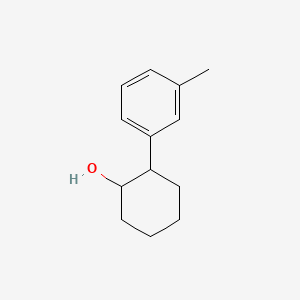
![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)

